4-Cyanobenzoyl bromide CAS number search
4-Cyanobenzoyl bromide CAS number search
The following technical guide details the identification, synthesis, and application of 4-Cyanobenzoyl bromide , distinguishing it from its common analogs.
Executive Summary
4-Cyanobenzoyl bromide is a highly reactive acyl bromide derivative used as an electrophilic building block in organic synthesis. It is frequently misidentified in commercial databases due to the ubiquity of its analogs: the benzyl bromide (alkylation agent) and the benzoyl chloride (acylation agent).
This guide provides the definitive CAS identification to prevent procurement errors, outlines the synthesis of the bromide from 4-cyanobenzoic acid for researchers requiring its enhanced reactivity, and details safety protocols for handling this moisture-sensitive lachrymator.
Chemical Identity & CAS Verification
The primary challenge in working with 4-Cyanobenzoyl bromide is the high risk of database conflation. You must verify the CAS number and structure before procurement or synthesis.
The "Ghost" Compound vs. Commercial Analogs
While 4-Cyanobenzoyl bromide exists, it is rarely stocked as a shelf-stable commodity due to its hydrolytic instability. It is often synthesized in situ or on-demand.
| Compound Name | Structure | CAS Number | Function | Status |
| 4-Cyanobenzoyl bromide | NC-C₆H₄-COBr | 151093-43-5 | Acylation (High Reactivity) | Target (Rare/Lab-Scale) |
| 4-Cyanobenzoyl chloride | NC-C₆H₄-COCl | 6068-72-0 | Acylation (Standard) | Common Commercial Substitute |
| 4-Cyanobenzyl bromide | NC-C₆H₄-CH₂Br | 17201-43-3 | Alkylation | High Risk of Confusion |
Structural Decision Matrix
Use the following logic flow to ensure you have selected the correct chemical species for your reaction.
Figure 1: Decision matrix for selecting the correct 4-cyano derivative based on reaction mechanism.
Synthesis Protocol
Since 4-Cyanobenzoyl bromide (CAS 151093-43-5) is not widely available, it is best prepared from the commercially available 4-cyanobenzoic acid. The bromide offers faster kinetics than the chloride in nucleophilic acyl substitutions, particularly with poor nucleophiles.
Reaction Scheme
4-Cyanobenzoic Acid + PBr₃
Materials
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Precursor: 4-Cyanobenzoic acid (CAS 619-65-8)
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Reagent: Phosphorus tribromide (PBr₃) (CAS 7789-60-8)
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Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
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Atmosphere: Nitrogen or Argon (Strictly inert)
Step-by-Step Methodology
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Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar, a reflux condenser, and a rubber septum. Flush with inert gas (N₂/Ar).
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Dissolution: Charge the flask with 4-Cyanobenzoic acid (1.0 eq) and anhydrous DCM (0.5 M concentration). The acid may be sparingly soluble initially.
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Addition: Cool the mixture to 0°C. Add PBr₃ (0.4 eq) dropwise via syringe. Note: PBr₃ is stoichiometric; 1 mol converts 3 mols of acid, but a slight excess is common.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. If the acid does not dissolve, heat to mild reflux (40°C for DCM, 80°C for Toluene) until evolution of HBr ceases and the solution becomes clear.
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Isolation:
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Method A (In Situ): If used immediately, the solution can be cannulated directly into the next reaction vessel (assuming the byproduct H₃PO₃ settles as a gum or is filtered off).
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Method B (Isolation): Remove solvent under reduced pressure (rotary evaporator) under strictly anhydrous conditions. The product will solidify as a pale yellow/white solid.
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Purification: Recrystallization is difficult due to hydrolysis sensitivity. Sublimation under high vacuum is the preferred purification method if necessary.
Figure 2: Synthesis workflow for the conversion of 4-cyanobenzoic acid to the acid bromide.
Physical Properties & Reactivity
Note: Experimental data for the bromide is scarce compared to the chloride. Values below are derived from structural analogs and computational models where experimental data is absent.
| Property | 4-Cyanobenzoyl Bromide | 4-Cyanobenzoyl Chloride (Ref) |
| Physical State | Solid (Low melting point) | Solid (mp 68-70 °C) |
| Color | White to pale yellow | White |
| Reactivity | High (Rapid hydrolysis) | Moderate |
| Lachrymator | Severe | Moderate |
| Storage | < -20°C, under Argon | Room Temp, Desiccated |
Why use the Bromide?
The C-Br bond in the acyl bromide is weaker and longer than the C-Cl bond in the chloride, making the carbonyl carbon significantly more electrophilic. This is critical when:
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Nucleophile is weak: Reacting with electron-deficient anilines or sterically hindered alcohols.
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Mild conditions required: Avoiding high temperatures that might degrade sensitive functional groups (like the nitrile).
Safety & Handling (MSDS Highlights)
Hazard Classification: Corrosive (Category 1B), Lachrymator.
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Hydrolysis Hazard: Reacts violently with water/moisture to release Hydrogen Bromide (HBr) gas and 4-cyanobenzoic acid. HBr is highly corrosive to respiratory tissues.
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PPE Requirements:
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Respiratory: Work strictly in a fume hood.
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Skin: Nitrile gloves (double gloving recommended) and lab coat.
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Eyes: Chemical splash goggles.
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Spill Management: Do not use water. Neutralize with solid sodium bicarbonate (NaHCO₃) or lime, then sweep up.
References
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CAS Registry . Benzoyl bromide, 4-cyano- (CAS 151093-43-5).[1][2][3][4] American Chemical Society.
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PubChem Database . 4-Cyanobenzoyl chloride (CAS 6068-72-0). National Center for Biotechnology Information.
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ChemicalBook . 4-Cyanobenzyl bromide (CAS 17201-43-3).[5]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General protocol for Acid Bromide synthesis via PBr3).
Sources
- 1. Benzoyl bromide, 4-(bromomethyl) | CAS#:876-07-3 | Chemsrc [chemsrc.com]
- 2. Benzoyl bromide, 4-hydroxy- (9CI) | CAS#:151093-38-8 | Chemsrc [chemsrc.com]
- 3. 151093-43-5,Benzoyl bromide, 4-cyano- (9CI) [lookchemicals.com]
- 4. echemi.com [echemi.com]
- 5. 4-Cyanobenzyl Bromide | CAS 17201-43-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
